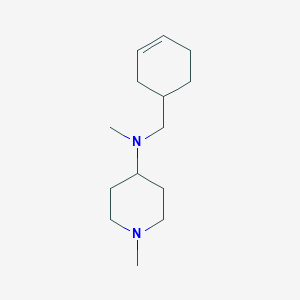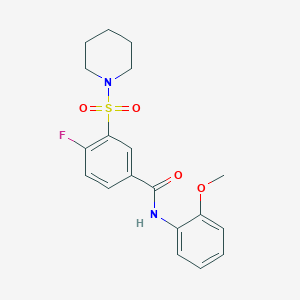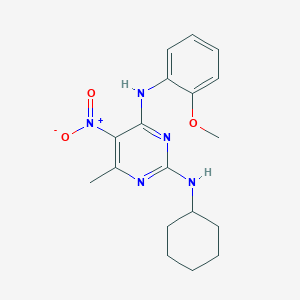![molecular formula C17H15ClO5S B5172661 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)
2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate is a chemical compound that belongs to the family of sulfones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the development of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate in lab experiments is its potential as a tool in biochemistry research. It can be used to study protein-ligand interactions and enzyme inhibition. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for the study of 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate. One direction is the development of more potent and selective inhibitors of COX-2 and PLA2. Another direction is the study of the compound's potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammation. Additionally, the compound's potential as a tool in biochemistry research should be further explored.
Méthodes De Synthèse
The synthesis of 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate involves a series of chemical reactions. The first step involves the reaction of 2-oxo-2-phenylethyl bromide with sodium sulfite, which results in the formation of 2-oxo-2-phenylethyl sulfonate. The second step involves the reaction of 2-oxo-2-phenylethyl sulfonate with 4-chlorobenzenesulfonyl chloride, which results in the formation of 2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate has potential applications in various scientific research fields. It has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as a tool in biochemistry research, including the study of protein-ligand interactions and enzyme inhibition.
Propriétés
IUPAC Name |
phenacyl 3-(4-chlorophenyl)sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5S/c18-14-6-8-15(9-7-14)24(21,22)11-10-17(20)23-12-16(19)13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAPYRLZZZQQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)



![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)


![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5172684.png)